N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.
Attachment of the adamantyl group: The adamantyl group can be introduced through a nucleophilic substitution reaction.
Formation of the propanamide linkage: This step involves the reaction of the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-2-(4-chloro-1H-pyrazol-1-YL)propanamide
- N-(1-Adamantyl)-2-(3,5-dimethyl-1H-pyrazol-1-YL)propanamide
- N-(1-Adamantyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
Uniqueness
N-(1-Adamantyl)-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the adamantyl group and the substituted pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H26ClN3O |
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Molecular Weight |
335.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H26ClN3O/c1-10-16(19)11(2)22(21-10)12(3)17(23)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h12-15H,4-9H2,1-3H3,(H,20,23) |
InChI Key |
DBALMEHOXRMBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC23CC4CC(C2)CC(C4)C3)C)Cl |
Origin of Product |
United States |
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